4-(4-Methylphenyl)butanol

Beschreibung

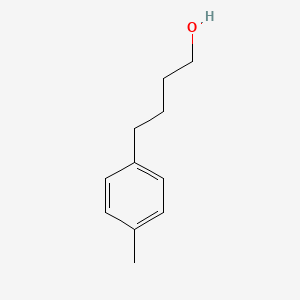

4-(4-Methylphenyl)butanol is a secondary alcohol characterized by a butanol chain substituted with a 4-methylphenyl group at the fourth carbon. It is structurally related to 4-phenylbutanol but differs by the presence of a methyl substituent on the aromatic ring. This compound is primarily encountered as an impurity in 4-phenylbutanol when trace toluene is present during its synthesis via benzene and succinic anhydride .

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQMCEBEBSCGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872034 | |

| Record name | 4-(4-Methylphenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51918-83-3, 53392-07-7 | |

| Record name | 4-(p-Tolyl)butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051918833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methylphenyl)butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053392077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-METHYLPHENYL)BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFW9F0C3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

4-(4-Methylphenyl)butanol, also known as p-tolylbutanol, is an organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula :

- Molecular Weight : 164.24 g/mol

- CAS Number : 104009-34-5

- Structure : The compound features a butanol backbone with a para-methylphenyl substituent.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A study reported that this compound demonstrated significant cytotoxicity against melanoma cell lines (SK-MEL-28), indicating its potential role in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic effects, this compound has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers, which may be beneficial in treating inflammatory diseases . This property could be particularly relevant in conditions such as arthritis or other chronic inflammatory disorders.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, potentially through mechanisms that involve the modulation of oxidative stress and inflammation . This aspect opens avenues for further research into its use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Cytotoxicity Against Melanoma

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed on SK-MEL-28 melanoma cells. The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, leading to significant cell death via apoptosis pathways. This finding highlights its potential as a candidate for melanoma treatment.

Summary of Biological Activities

The proposed mechanisms underlying the biological activities include:

- Antibacterial : Disruption of bacterial cell wall synthesis.

- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Neuroprotection : Reduction of oxidative stress and modulation of neuroinflammatory responses.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of 4-(4-Methylphenyl)butanol exhibit antimicrobial properties. In one study, compounds synthesized from this base showed significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

2.2 Drug Delivery Systems

The compound's ability to form stable complexes with other molecules enhances its potential in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophilic drugs, improving their bioavailability and therapeutic efficacy .

2.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders. Further research is needed to elucidate the mechanisms involved .

Material Science Applications

3.1 Supramolecular Chemistry

The compound has been studied for its role in supramolecular chemistry, where it forms hydrogen-bonded networks with other molecules. These interactions can lead to the development of novel materials with unique properties, such as enhanced mechanical strength or thermal stability .

3.2 Polymer Production

this compound can serve as a monomer in polymer synthesis, contributing to the production of specialty polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of 4-(4-Methylphenyl)butanol and Analogues

| Compound | Structure | Functional Group | Key Substituents |

|---|---|---|---|

| This compound | C6H4(CH3)-CH2-CH2-CH2-CH2-OH | Secondary alcohol | 4-methylphenyl at C4 |

| 4-Phenylbutanol | C6H5-CH2-CH2-CH2-CH2-OH | Primary alcohol | Phenyl at C4 |

| 2-Methyl-4-phenyl-2-butanol | (CH3)C(OH)-CH2-C6H5 | Tertiary alcohol | Methyl branch at C2, phenyl at C4 |

| 4-Phenyl-2-butanone | C6H5-CH2-CO-CH3 | Ketone | Phenyl at C4, carbonyl at C2 |

| 4-(4-Methylphenyl)butyric acid | C6H4(CH3)-CH2-CH2-CH2-COOH | Carboxylic acid | 4-methylphenyl at C4 |

- Key Differences: Branching and Functional Groups: The tertiary alcohol 2-methyl-4-phenyl-2-butanol () exhibits steric hindrance due to its branched structure, reducing nucleophilic reactivity compared to this compound . Aromatic Substitution: The methyl group on the phenyl ring in this compound enhances lipophilicity relative to 4-phenylbutanol, influencing solubility and partition coefficients .

Physical Properties

Table 2: Comparative Physical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (GC) | Physical State (25°C) |

|---|---|---|---|---|---|

| This compound* | C11H16O | 164.24 | Not reported | - | Liquid (inferred) |

| 2-Methyl-4-phenyl-2-butanol | C11H16O | 164.24 | Not reported | >98% | Liquid |

| 4-(4-Methylphenyl)butyric acid | C11H14O2 | 178.22 | 54–58 | - | Solid |

| 4-Phenyl-2-butanone | C10H12O | 148.20 | Not reported | - | Liquid |

*Data inferred from structural analogs and synthesis context.

- Notable Observations: The carboxylic acid derivative (4-(4-Methylphenyl)butyric acid) has a higher melting point (54–58°C) due to hydrogen bonding, contrasting with the liquid state of the alcohol and ketone analogs . 2-Methyl-4-phenyl-2-butanol is commercially available at >98% purity, suggesting stability under standard conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methylphenyl)butanol, and how can impurities be minimized during synthesis?

- Answer : A primary synthetic route involves Friedel-Crafts acylation of toluene with succinic anhydride, followed by reduction of the resulting ketone. However, trace toluene in benzene feedstock can lead to the formation of 4-(4-Methylphenyl)-1-butanol as an impurity . To minimize impurities, rigorous purification of starting materials (e.g., benzene) and optimization of reaction conditions (e.g., temperature, catalyst loading) are critical. Chromatographic techniques (HPLC, GC-MS) and spectral verification (1H NMR, IR) are recommended for purity assessment .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Key characterization methods include:

- Spectroscopy : 1H NMR (δ = 2.26 ppm for methyl groups; aromatic protons at 7.1–8.5 ppm), IR (O-H stretch ~3200–3600 cm⁻¹), and mass spectrometry (m/z = ~164 for molecular ion) .

- Physicochemical Data : Melting point (mp 54–58°C for related derivatives), boiling point, and solubility in polar/non-polar solvents .

- Chromatography : Use HPLC or GC with standards to confirm retention times and purity .

Q. What stability considerations are essential for storing this compound?

- Answer : The compound should be stored in sealed containers under dry conditions at 2–8°C to prevent oxidation or hydrolysis. Stability tests under varying pH, temperature, and light exposure are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Deuterated Solvent Calibration : Ensure solvents (e.g., d6-DMSO) are anhydrous and free of residual protons .

- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals in complex aromatic systems .

- Computational Validation : Compare experimental data with DFT-calculated spectra for structural confirmation .

Q. What methodologies are effective for analyzing trace impurities like 4-(4-Methylphenyl)-1-butanol in this compound batches?

- Answer : Impurity profiling requires:

- High-Resolution Mass Spectrometry (HRMS) : Identify exact mass differences between the target compound and impurities .

- LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring .

- Synthetic Controls : Introduce isotopic labeling (e.g., ¹³C) during synthesis to track impurity origins .

Q. How can the biological activity of this compound be systematically evaluated?

- Answer : Design experiments focusing on:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Structure-Activity Relationships (SAR) : Modify functional groups (e.g., hydroxyl, methyl) to assess impact on potency .

- Toxicity Screening : Use cell viability assays (e.g., MTT) on mammalian cell lines to evaluate cytotoxicity .

Q. What environmental risk assessment strategies apply to this compound?

- Answer : Key steps include:

- Biodegradability Tests : Use OECD 301B (CO₂ evolution) to assess aerobic degradation .

- Ecotoxicology : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays .

- Bioaccumulation Potential : Calculate log Kow to estimate partitioning behavior .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Technique | Observations | Reference |

|---|---|---|

| 1H NMR (d6-DMSO) | δ 2.26 (s, CH₃), 7.1–8.5 (m, Ar-H) | |

| IR | 3200–3600 cm⁻¹ (O-H), 1160 cm⁻¹ (S=O) | |

| MS | m/z 645 (M⁺ for disulfonamide analog) |

Table 2 : Stability and Storage Recommendations

| Condition | Recommendation | Reference |

|---|---|---|

| Temperature | 2–8°C in sealed containers | |

| Light Exposure | Protect from UV/visible light | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.